molecular formula C8H6O3 B565220 Phenylglyoxylic Acid-d5 CAS No. 1217089-53-6

Phenylglyoxylic Acid-d5

Cat. No.: B565220
CAS No.: 1217089-53-6
M. Wt: 155.164
InChI Key: FAQJJMHZNSSFSM-RALIUCGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylglyoxylic Acid-d5 can be synthesized through the oxidation of mandelic acid using potassium permanganate. Another method involves the hydrolysis of benzoyl cyanide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenylglyoxylic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenylglyoxylic Acid-d5 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Phenylglyoxylic Acid-d5 exerts its effects by acting as a tracer in metabolic studies. It is metabolized similarly to phenylglyoxylic acid, allowing researchers to track its fate in biological systems. The compound targets metabolic pathways involving phenylalanine and related amino acids, providing insights into neurotransmitter metabolism and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylglyoxylic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium atoms make it distinguishable from its non-labeled counterparts, allowing for more precise and accurate research outcomes .

Properties

IUPAC Name

2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJJMHZNSSFSM-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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